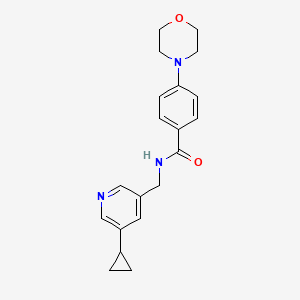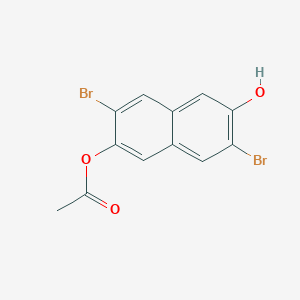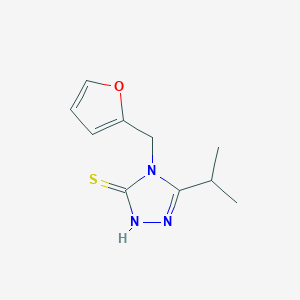
4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, also known as FPTT, is an important organic compound that has been studied extensively in recent decades due to its potential applications in medicinal and industrial fields. It is a heterocyclic compound containing a sulfur atom and a nitrogen atom, and is considered to be a thiol-triazole hybrid molecule. FPTT has been used in multiple scientific research areas, such as synthesis, drug development, and enzymology, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Triazole Derivatives and Biological Activities
The triazoles, including 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, are part of a significant class of five-membered heterocyclic compounds. They are crucial for the preparation of new drugs due to their diverse biological activities and the ability to undergo several structural variations. Triazoles have been the focus of research due to their potential in developing new therapeutic agents with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases. The exploration of triazoles in recent patents emphasizes the ongoing interest in these compounds for their therapeutic potential across various domains, indicating a continuous need for innovative approaches in their synthesis and application, particularly considering the challenges of green chemistry and sustainability (Ferreira et al., 2013).
Reactivity and Applications of Triazole Derivatives
Recent studies have shown that derivatives of 1,2,4-triazoles, such as this compound, exhibit a wide range of biological activities. These compounds are being investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The diversity in the chemical modeling of 1,2,4-triazoles opens new avenues for the synthesis of biologically active substances, highlighting the importance of these compounds in modern organic synthesis and their potential applications in developing new pharmaceuticals and therapeutic agents (Ohloblina, 2022).
Industrial and Pharmaceutical Applications
The synthesis and application of amino-1,2,4-triazoles demonstrate the versatility of triazole derivatives in various sectors, including agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The wide-ranging use of these compounds in producing agricultural products, drugs, and other chemicals underscores their significance in the fine organic synthesis industry. This review provides insights into the chemical reactions, production methods, and the application of 3- and 4-amino-1,2,4-triazoles, showcasing the potential of these compounds in addressing the needs of the agriculture and medicine sectors (Nazarov et al., 2021).
Propiedades
IUPAC Name |
4-(furan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWGYOBIJCHIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
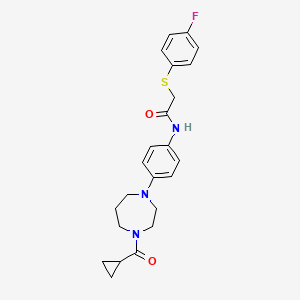
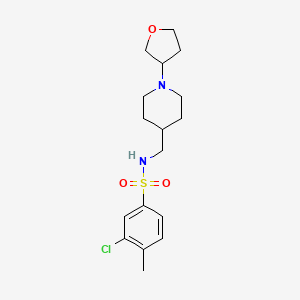
![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)
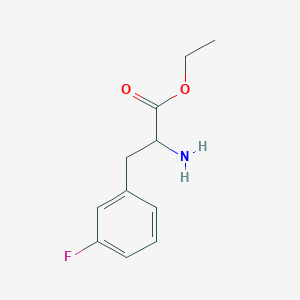
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)
![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

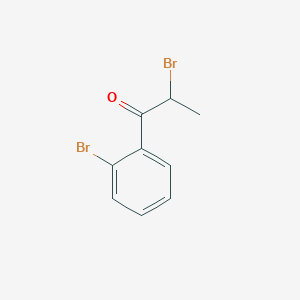
![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)
